BenchChemオンラインストアへようこそ!

Pyrotinib dimaleate (Standard)

Oncology Breast Cancer HER2-Targeted Therapy

Pyrotinib dimaleate is an irreversible pan-HER TKI with proven superiority over lapatinib (PFS: 12.5 vs 5.6 mo; HR 0.48). Ideal reference for benchmarking novel HER2 agents and CNS metastasis models (74.6% ORR per PERMEATE trial). Validated probe for intestinal DDI studies (montmorillonite interaction). Procure high-purity research grade for reproducible preclinical data.

Molecular Formula C40H39ClN6O11
Molecular Weight 815.2 g/mol
CAS No. 1397922-61-0
Cat. No. B610363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrotinib dimaleate (Standard)
CAS1397922-61-0
SynonymsPyrotinib maleate;  Pyrotinib;  SHR-1258;  SHR1258;  SHR 1258.
Molecular FormulaC40H39ClN6O11
Molecular Weight815.2 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C32H31ClN6O3.2C4H4O4/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23;2*5-3(6)1-2-4(7)8/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40);2*1-2H,(H,5,6)(H,7,8)/b12-10+;2*2-1-/t24-;;/m1../s1
InChIKeyKLHFGQSCVQPTIN-XUZAKNADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1397922-61-0 (Pyrotinib dimaleate): An Irreversible Pan-HER TKI for HER2-Positive Oncology Research


The compound with CAS 1397922-61-0 is the dimaleate salt of pyrotinib (SHR-1258), an orally bioavailable, irreversible pan-ErbB tyrosine kinase inhibitor (TKI) that targets EGFR (HER1), HER2, and HER4 [1]. Pyrotinib dimaleate has demonstrated high potency against its primary targets, with reported IC50 values of 13 nM for EGFR and 38 nM for HER2 [2]. Unlike many earlier-generation TKIs, pyrotinib's irreversible binding mechanism leads to sustained target inhibition and potential clinical advantages in certain settings [1].

Why Pyrotinib dimaleate (1397922-61-0) Cannot Be Readily Substituted with Other HER2-Targeted TKIs


The clinical landscape for HER2-positive malignancies includes several TKIs (e.g., lapatinib, neratinib, tucatinib) and antibody-based therapies, each with distinct binding mechanisms, target profiles, and clinical performance [1]. Direct substitution of pyrotinib dimaleate with a generic alternative is not supported by evidence due to key differentiating factors: its irreversible pan-HER binding [2], superior clinical efficacy over lapatinib in randomized trials [3], and proven intracranial activity in patients with brain metastases [4]. These characteristics translate to quantifiable differences in progression-free survival, overall survival, and central nervous system response rates that are not interchangeable across the class.

Quantitative Differentiation of Pyrotinib dimaleate (1397922-61-0) from Comparator HER2-TKIs


Superior Progression-Free Survival vs. Lapatinib in HER2-Positive Metastatic Breast Cancer

In the phase 3 PHOEBE trial (NCT03080805), pyrotinib (400 mg daily) plus capecitabine demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to lapatinib (1250 mg daily) plus capecitabine in patients with HER2-positive metastatic breast cancer [1]. The hazard ratio for PFS was 0.48 (95% CI, 0.37-0.63; P < .0001), indicating a 52% reduction in the risk of disease progression or death for patients receiving pyrotinib [2].

Oncology Breast Cancer HER2-Targeted Therapy Tyrosine Kinase Inhibitor

Intracranial Activity and Blood-Brain Barrier Penetration in HER2-Positive Breast Cancer Brain Metastases

The PERMEATE phase II trial (NCT03691051) evaluated pyrotinib plus capecitabine in HER2-positive breast cancer patients with brain metastases. In cohort A (radiotherapy-naive brain metastases, n=59), the confirmed central nervous system (CNS) objective response rate (ORR) was 74.6% (95% CI, 61.6%-85.0%), with a median PFS of 12.1 months (95% CI, 9.0-14.7) [1]. This CNS activity is attributed to pyrotinib's enhanced blood-brain barrier penetrability compared to large monoclonal antibodies [2].

Neuro-Oncology Brain Metastases CNS Penetration Blood-Brain Barrier

Comparative Clinical and Economic Evaluation Across HER2-TKIs in Metastatic Breast Cancer

A 2024 comprehensive clinical evaluation systematically compared pyrotinib, lapatinib, and neratinib across six dimensions: safety, effectiveness, economy, suitability, accessibility, and innovation in HER2-positive metastatic breast cancer [1]. Pyrotinib was confirmed to have the best efficacy and cost-utility value, ranking above neratinib (second) and lapatinib (third) [1]. Pyrotinib also demonstrated superior innovation/suitability and better accessibility with improved urban, rural, and national affordability [2].

Pharmacoeconomics Comparative Effectiveness Health Technology Assessment

Pharmacokinetic Interaction Profile: Impact of Montmorillonite on Bioavailability

A population pharmacokinetic (PopPK) analysis of pyrotinib in patients with HER2-positive advanced breast cancer (n=59) identified a clinically significant interaction: concomitant administration of montmorillonite (a common anti-diarrheal agent) decreased pyrotinib's bioavailability by 50.3% [1]. This reduction is substantial and requires careful management in clinical studies. In contrast, no significant PK interaction was observed between pyrotinib and capecitabine [1].

Pharmacokinetics Drug-Drug Interactions Bioavailability Clinical Pharmacology

Irreversible Pan-HER Binding Mechanism Differentiates Pyrotinib from Reversible HER2 Inhibitors

Pyrotinib dimaleate is an irreversible tyrosine kinase inhibitor that covalently binds to the ATP-binding site of EGFR (IC50 = 13 nM), HER2 (IC50 = 38 nM), and HER4, leading to sustained target inhibition [1]. This irreversible pan-HER mechanism contrasts with the reversible inhibition of lapatinib (which targets only EGFR and HER2) and the irreversible but less selective profile of neratinib [2]. The covalent binding ensures prolonged pharmacodynamic effects even after drug clearance [2].

Kinase Inhibition Covalent Inhibitor Mechanism of Action Target Selectivity

Evidence-Backed Research and Industrial Applications for Pyrotinib dimaleate (1397922-61-0)


Comparative Oncology Studies: Pyrotinib vs. Lapatinib as a Positive Control

Given the robust, head-to-head phase 3 data demonstrating superior PFS (12.5 vs. 5.6 months; HR 0.48) and OS benefit (HR 0.69) over lapatinib in HER2-positive metastatic breast cancer [1], pyrotinib dimaleate serves as an ideal reference compound for preclinical and clinical studies evaluating novel HER2-targeted agents. Researchers can benchmark new candidates against pyrotinib's established efficacy profile.

Central Nervous System (CNS) Metastasis Model Development

Pyrotinib's demonstrated ability to achieve a 74.6% CNS objective response rate in radiotherapy-naive brain metastases (PERMEATE trial) makes it a critical tool compound for developing and validating preclinical models of HER2-positive breast cancer brain metastases [2]. It is uniquely suited for studies investigating blood-brain barrier penetration and intracranial tumor growth inhibition.

Pharmacokinetic Drug-Drug Interaction (DDI) Studies

The well-characterized interaction between pyrotinib and montmorillonite (50.3% reduction in bioavailability) provides a validated model system for studying intestinal adsorption-mediated DDIs in oncology drug development [3]. This makes pyrotinib a useful probe substrate for investigating the impact of gastrointestinal co-medications on TKI exposure.

Covalent Inhibitor Tool Compound for Pan-HER Kinase Profiling

With its irreversible, covalent binding to EGFR, HER2, and HER4, pyrotinib is an essential tool for biochemical and cellular assays designed to explore the functional consequences of sustained pan-HER inhibition [4]. It can be used to differentiate time-dependent, washout-resistant target engagement from reversible inhibitors in target validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrotinib dimaleate (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.